Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate is a chemical compound with the molecular formula C22H44O3Si It is a derivative of octadecenoic acid, where a trimethylsilyl group is attached to the oxygen atom at the 15th position, and a methyl ester group is present at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate typically involves the esterification of octadecenoic acid with methanol in the presence of an acid catalyst. The trimethylsilyl group is introduced through a silylation reaction, where a silylating agent such as trimethylsilyl chloride is used in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and silylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the octadecenoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.
Substitution: Nucleophiles like halides or alkoxides for replacing the trimethylsilyl group.
Major Products
- Various substituted derivatives from nucleophilic substitution reactions .
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing silyl protecting groups.
Biology: Studied for its potential role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of lipid-related disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate involves its interaction with molecular targets such as enzymes involved in lipid metabolism. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl oleate: A fatty acid methyl ester resulting from the formal condensation of the carboxy group of oleic acid with methanol.
Methyl 9-octadecenoate: Another derivative of octadecenoic acid with a methyl ester group at the 9th position.
Uniqueness
Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry for protecting specific functional groups during multi-step synthesis .
Eigenschaften
CAS-Nummer |
141522-72-7 |
---|---|
Molekularformel |
C22H44O3Si |
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
methyl 15-trimethylsilyloxyoctadec-9-enoate |
InChI |
InChI=1S/C22H44O3Si/c1-6-18-21(25-26(3,4)5)19-16-14-12-10-8-7-9-11-13-15-17-20-22(23)24-2/h8,10,21H,6-7,9,11-20H2,1-5H3 |
InChI-Schlüssel |
UVFZFVRZDMRNNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCCC=CCCCCCCCC(=O)OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.